![molecular formula C7H10N4O4 B1520888 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid CAS No. 1144465-02-0](/img/structure/B1520888.png)
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
Overview
Description
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid is a chemical compound belonging to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
It’s worth noting that the 1,2,4-triazole ring structure is a common feature in many bioactive compounds and is known to interact with various biological targets .
Biochemical Pathways
Given the broad spectrum of pharmacological activities associated with 1,2,4-triazole compounds , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
1,2,4-triazole compounds have been reported to exhibit antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid typically involves the reaction of 5-amino-1H-1,2,4-triazole with suitable reagents to introduce the succinic acid moiety. One common method is the reaction of 5-amino-1H-1,2,4-triazole with chloroacetic acid in the presence of a base, followed by hydrolysis to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the triazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve hydrogen gas and a suitable catalyst.
Substitution reactions may use alkyl halides and a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Pharmaceutical Applications
The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development. Triazole derivatives have been known to exhibit:
- Antiviral properties: Compounds similar to 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
- Antibacterial and antifungal activities: The triazole ring is often associated with antimicrobial properties, suggesting potential applications in treating bacterial and fungal infections.
Biological Research
In biological studies, this compound can serve as a ligand for various enzymes and receptors. Its ability to bind to specific proteins can help elucidate biochemical pathways and interactions within cells.
Chemical Synthesis
As a versatile building block, this compound can be employed in the synthesis of more complex molecules. This application is particularly valuable in medicinal chemistry where new drug candidates are developed.
Industrial Applications
In industry, the compound can be utilized in the production of specialized materials such as:
- Polymers: Incorporating this compound into polymer matrices may enhance material properties.
- Coatings: Its chemical structure can contribute to the development of coatings with unique characteristics.
Case Study 1: Antiviral Activity
A study investigated the antiviral activity of triazole derivatives against influenza viruses. The results indicated that compounds with similar structures to this compound inhibited viral replication effectively at low concentrations. This highlights its potential as a lead compound for antiviral drug development.
Case Study 2: Synthesis of New Antimicrobial Agents
Research focused on synthesizing new antimicrobial agents using this compound as a precursor. The synthesized compounds exhibited significant antibacterial activity against resistant strains of bacteria, demonstrating the utility of this compound in addressing antibiotic resistance.
Comparison with Similar Compounds
1,2,4-Triazole derivatives
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
Uniqueness: 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid is unique due to its specific structure, which includes the succinic acid moiety attached to the triazole ring. This structural feature distinguishes it from other triazole derivatives and contributes to its distinct chemical and biological properties.
Biological Activity
Overview
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid (CAS No. 1144465-02-0) is a triazole derivative that exhibits a variety of biological activities due to its unique chemical structure. The compound is characterized by a triazole ring, which is known for its interactions with diverse biological targets, making it a subject of interest in pharmacological research.
Target of Action:
Compounds with a 1,2,4-triazole structure have been shown to possess a broad spectrum of pharmacological activities including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Mode of Action:
The triazole ring interacts with various enzymes and receptors within biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Biochemical Pathways:
The compound may influence several biochemical pathways by acting as a competitive inhibitor or modulator of key enzymes involved in metabolic processes. For instance, triazole derivatives are known to affect the biosynthesis of nucleic acids and cell wall synthesis in bacteria and fungi.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics. For example:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory effect observed | |
Escherichia coli | Moderate activity | |
Candida albicans | Effective antifungal action |
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival .
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with chloroacetic acid under basic conditions followed by hydrolysis. This method ensures high yield and purity suitable for biological testing .
Property | Value |
---|---|
Molecular Formula | C₇H₁₀N₄O₄ |
Molecular Weight | 214.18 g/mol |
Purity | >98% |
CAS Number | 1144465-02-0 |
Properties
IUPAC Name |
2-[(5-amino-1,2,4-triazol-1-yl)methyl]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c8-7-9-3-10-11(7)2-4(6(14)15)1-5(12)13/h3-4H,1-2H2,(H,12,13)(H,14,15)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPQKAFTAJFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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